5-甲氧基-1,2,3,4-四氢萘

概述

描述

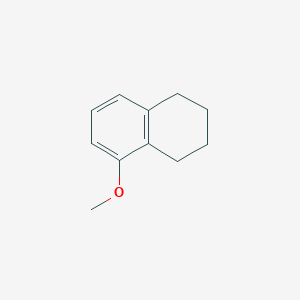

5-Methoxy-1,2,3,4-tetrahydronaphthalene is an organic compound with the molecular formula C11H14O It is a derivative of tetrahydronaphthalene, where a methoxy group is attached to the fifth carbon of the naphthalene ring

科学研究应用

5-Methoxy-1,2,3,4-tetrahydronaphthalene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biological systems.

Industry: It is used in the production of various chemical products, including dyes and fragrances.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-1,2,3,4-tetrahydronaphthalene typically involves the reduction of 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid. This reduction can be achieved using various reducing agents such as lithium aluminum hydride or sodium borohydride under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation.

Industrial Production Methods

On an industrial scale, the production of 5-Methoxy-1,2,3,4-tetrahydronaphthalene may involve catalytic hydrogenation of the corresponding methoxy-substituted naphthalene. This process requires the use of a suitable catalyst, such as palladium on carbon, and is conducted under high pressure and temperature to ensure complete hydrogenation .

化学反应分析

Types of Reactions

5-Methoxy-1,2,3,4-tetrahydronaphthalene undergoes various chemical reactions, including:

Reduction: Reduction reactions can convert the compound into different derivatives, depending on the reducing agent used.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Catalysts: Palladium on carbon for hydrogenation reactions.

Major Products Formed

The major products formed from these reactions include various carboxylic acids, alcohols, and substituted naphthalenes, depending on the specific reaction conditions and reagents used .

作用机制

The mechanism of action of 5-Methoxy-1,2,3,4-tetrahydronaphthalene involves its interaction with specific molecular targets and pathways. The methoxy group enhances its ability to participate in hydrogen bonding and other interactions, which can influence its biological activity. The exact molecular targets and pathways are still under investigation, but it is believed to interact with enzymes and receptors in biological systems .

相似化合物的比较

Similar Compounds

1,2,3,4-Tetrahydronaphthalene: A parent compound without the methoxy group.

5-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid: A derivative with a carboxylic acid group.

6-Methoxy-1,2,3,4-tetrahydronaphthalene: A similar compound with the methoxy group on the sixth carbon.

Uniqueness

5-Methoxy-1,2,3,4-tetrahydronaphthalene is unique due to the presence of the methoxy group, which significantly alters its chemical and physical properties compared to its parent compound and other derivatives.

生物活性

5-Methoxy-1,2,3,4-tetrahydronaphthalene (C11H14O) is a polycyclic aromatic compound with a methoxy substituent that significantly influences its biological properties. This article explores its biological activity, including its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The structure of 5-Methoxy-1,2,3,4-tetrahydronaphthalene features a methoxy group (-OCH₃) attached to the fifth carbon of the tetrahydronaphthalene ring. This substitution enhances its ability to participate in hydrogen bonding and other interactions, which are crucial for its biological activity.

1. Antioxidant Properties

Research indicates that 5-Methoxy-1,2,3,4-tetrahydronaphthalene exhibits antioxidant activity. This property allows the compound to neutralize free radicals, potentially reducing oxidative stress in biological systems.

2. Anti-inflammatory Effects

In vitro studies suggest that this compound may possess anti-inflammatory properties. It could inhibit pro-inflammatory cytokines and pathways involved in inflammation, making it a candidate for further pharmacological exploration.

3. Receptor Affinity

A study evaluated various derivatives of 5-Methoxy-1,2,3,4-tetrahydronaphthalene for their affinity toward serotonin (5-HT1A) and dopamine (D2) receptors. The results indicated that certain enantiomers displayed high affinity for the 5-HT1A receptor (IC50 values ranging from 2.3 to 7.0 nM), while selectivity varied between enantiomers at D2 and alpha1 receptors .

The biological activity of 5-Methoxy-1,2,3,4-tetrahydronaphthalene is believed to stem from its interaction with specific molecular targets:

- Receptor Modulation : The methoxy group enhances binding interactions with neurotransmitter receptors such as 5-HT1A and D2.

- Enzyme Inhibition : The compound may act as an inhibitor or modulator of enzymes involved in metabolic pathways.

Case Studies

Case Study 1: Receptor Binding Affinity

In a study involving various derivatives of 5-Methoxy-1,2,3,4-tetrahydronaphthalene, researchers found that the stereochemistry of the compounds significantly influenced their binding affinity to receptors. Specifically, (-)-enantiomers showed higher affinity for D2 receptors compared to their (+)-counterparts .

Case Study 2: Antioxidant Activity Assessment

A series of assays were conducted to evaluate the antioxidant capabilities of 5-Methoxy-1,2,3,4-tetrahydronaphthalene against oxidative stress markers in vitro. The results demonstrated a significant reduction in reactive oxygen species (ROS) levels upon treatment with this compound.

Comparative Analysis

| Compound | Biological Activity | Key Findings |

|---|---|---|

| 5-Methoxy-1,2,3,4-tetrahydronaphthalene | Antioxidant; Anti-inflammatory | Exhibits receptor affinity; reduces ROS levels |

| 1,2,3,4-Tetrahydronaphthalene | Minimal biological activity | Lacks methoxy group; less interaction potential |

| 5-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid | Potential anti-inflammatory effects | Enhanced chemical reactivity due to carboxylic acid |

属性

IUPAC Name |

5-methoxy-1,2,3,4-tetrahydronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O/c1-12-11-8-4-6-9-5-2-3-7-10(9)11/h4,6,8H,2-3,5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXXFHUMKHSSUNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40905747 | |

| Record name | 5-Methoxy-1,2,3,4-tetrahydronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40905747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1008-19-1 | |

| Record name | 1008-19-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5242 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Methoxy-1,2,3,4-tetrahydronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40905747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the chirality of 5-Methoxy-1,2,3,4-tetrahydronaphthalene in the context of dopaminergic activity?

A1: Research indicates that the dopaminergic activity of 5-Methoxy-1,2,3,4-tetrahydronaphthalene is enantiomer-specific. Specifically, the levo enantiomer of 5-hydroxy-2-dipropylamino-1,2,3,4-tetrahydronaphthalene exhibits dopaminergic activity, while the dextro enantiomer does not []. This finding highlights the importance of chirality in determining the biological activity of this class of compounds, suggesting a stereospecific interaction with dopamine receptors.

Q2: How does the acid-catalyzed hydrolysis of 5-Methoxy-1,2,3,4-tetrahydronaphthalene 1,2-epoxide proceed, and what is notable about the product distribution?

A2: The acid-catalyzed hydrolysis of 5-Methoxy-1,2,3,4-tetrahydronaphthalene 1,2-epoxide proceeds through a carbocation intermediate []. Interestingly, this reaction predominantly yields the cis diol (75-80%) over the more thermodynamically stable trans diol (20-25%) []. This observation suggests that transition-state effects, potentially influenced by steric factors within the reaction intermediate, play a crucial role in dictating the product distribution.

Q3: Beyond its potential dopaminergic activity, has 5-Methoxy-1,2,3,4-tetrahydronaphthalene or its derivatives been explored for other therapeutic applications?

A3: While the provided research focuses on the dopaminergic properties of 5-hydroxy-2-dipropylamino-1,2,3,4-tetrahydronaphthalene, a derivative of 5-Methoxy-1,2,3,4-tetrahydronaphthalene, other research highlights the potential of structurally related compounds. For instance, (5-phenyl-2H-pyrazol-3-yl)-amide derivatives, which share structural similarities with 5-Methoxy-1,2,3,4-tetrahydronaphthalene, have been investigated for their potential in treating neurodegenerative disorders []. This suggests that exploring the therapeutic applications of 5-Methoxy-1,2,3,4-tetrahydronaphthalene and its derivatives beyond dopaminergic activity could be a promising avenue for future research.

Q4: Can you elaborate on the broader implications of discovering that 5-hydroxy-2-dipropylamino-1,2,3,4-tetrahydronaphthalene is a more potent dopaminergic agonist than apomorphine?

A4: The finding that 5-hydroxy-2-dipropylamino-1,2,3,4-tetrahydronaphthalene demonstrates higher potency as a dopaminergic agonist compared to apomorphine [] holds significant implications for drug discovery. This discovery opens doors for developing new therapeutic agents with potentially improved efficacy in treating conditions associated with dopamine deficiency, such as Parkinson's disease. Further research into the pharmacological profile and safety of this compound and its analogs could pave the way for novel treatment options.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。